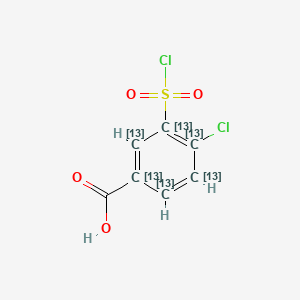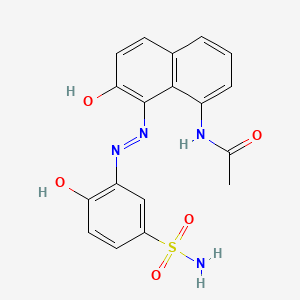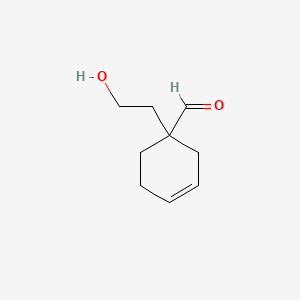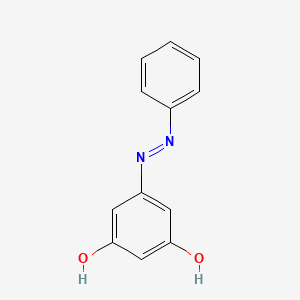
3-Ethylhex-3-ene-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethylhex-3-ene-2,5-dione is an organic compound with the molecular formula C8H12O2 It is characterized by the presence of a double bond and two ketone groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylhex-3-ene-2,5-dione can be achieved through several methods. One common approach involves the reaction of ethyl acetoacetate with ethyl vinyl ketone under basic conditions. This reaction typically requires a base such as sodium ethoxide and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced separation techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethylhex-3-ene-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The double bond in the compound allows for electrophilic addition reactions, where substituents can be added to the carbon atoms involved in the double bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic addition reactions often involve reagents like hydrogen halides (HX) or halogens (X2).
Major Products Formed
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives or other substituted alkenes.
Applications De Recherche Scientifique
3-Ethylhex-3-ene-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Ethylhex-3-ene-2,5-dione involves its interaction with various molecular targets. The presence of the double bond and ketone groups allows it to participate in a range of chemical reactions, influencing biological pathways and processes. The compound can act as an electrophile, reacting with nucleophiles in biological systems, thereby affecting enzyme activity and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Ethylhex-3-ene: Lacks the ketone groups present in 3-Ethylhex-3-ene-2,5-dione.
Hexane-2,5-dione: Similar structure but without the ethyl and double bond substituents.
3-Methylpent-3-ene-2,5-dione: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
This compound is unique due to the combination of its double bond and two ketone groups, which confer distinct reactivity and potential applications. This structural uniqueness allows it to participate in a wider range of chemical reactions compared to its similar counterparts.
Propriétés
Formule moléculaire |
C8H12O2 |
|---|---|
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
3-ethylhex-3-ene-2,5-dione |
InChI |
InChI=1S/C8H12O2/c1-4-8(7(3)10)5-6(2)9/h5H,4H2,1-3H3 |
Clé InChI |
FPPZOGARYILSJT-UHFFFAOYSA-N |
SMILES canonique |
CCC(=CC(=O)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


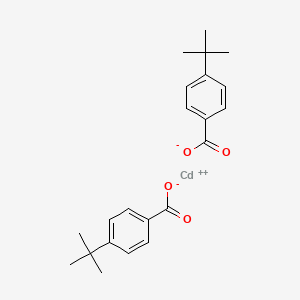
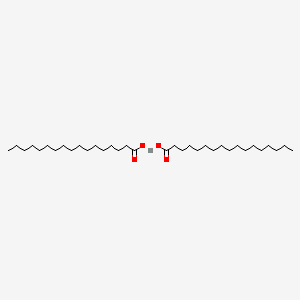
![(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine](/img/structure/B13835309.png)
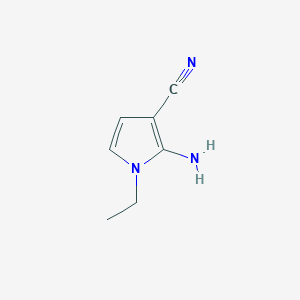
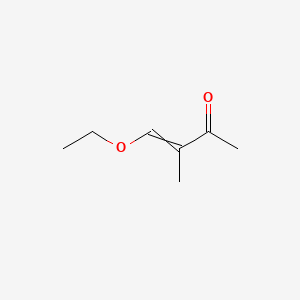
![2,3,6a,10a-tetrahydro-1H-pyrimido[1,2-a]quinoxaline](/img/structure/B13835332.png)
![N,N-diethyl-2-{4-[(1E)-N-hydroxyethanimidoyl]phenoxy}ethanamine](/img/structure/B13835333.png)
![9-hydroxybenzo[de]isochromen-1(3H)-one](/img/structure/B13835345.png)
